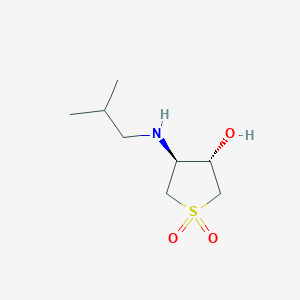

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17891651

Molecular Formula: C8H17NO3S

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO3S |

|---|---|

| Molecular Weight | 207.29 g/mol |

| IUPAC Name | (3S,4S)-4-(2-methylpropylamino)-1,1-dioxothiolan-3-ol |

| Standard InChI | InChI=1S/C8H17NO3S/c1-6(2)3-9-7-4-13(11,12)5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1 |

| Standard InChI Key | ASXXODVEVSEVMM-HTQZYQBOSA-N |

| Isomeric SMILES | CC(C)CN[C@@H]1CS(=O)(=O)C[C@H]1O |

| Canonical SMILES | CC(C)CNC1CS(=O)(=O)CC1O |

Introduction

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that contains a sulfur atom in its ring structure, making it a member of the thiophene family. This compound is notable for its specific stereochemistry, indicated by the (3S,4S) configuration, which suggests a particular arrangement of its hydroxyl and isobutylamino groups.

Synthesis and Preparation

The synthesis of (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide typically involves several steps, including the formation of the thiophene ring, introduction of the isobutylamino group, and oxidation of the sulfur atom to form the sulfonyl group. Specific conditions and reagents may vary depending on the desired yield and purity.

Applications and Research Findings

While specific applications of (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide are not widely documented, compounds with similar structures are often studied for their potential biological activities, such as enzyme inhibition or receptor binding. The presence of a hydroxyl group and an isobutylamino group suggests potential for interaction with biological targets.

Analytical Methods

Analytical methods for (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), which are used to determine purity and structural confirmation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume